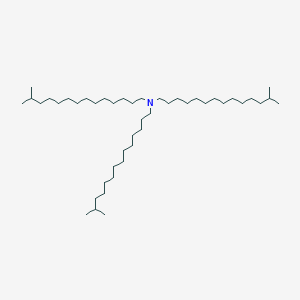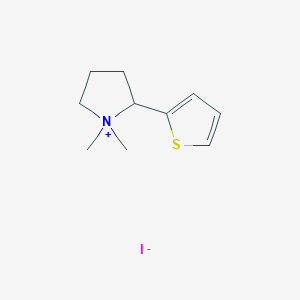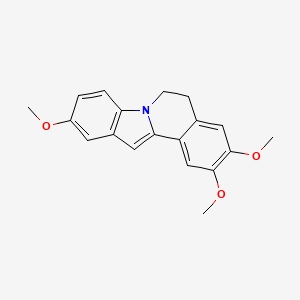![molecular formula C14H30O6 B14303349 7-[(2-Methoxyethoxy)methyl]-7-methyl-2,5,9,12-tetraoxatridecane CAS No. 120505-07-9](/img/structure/B14303349.png)
7-[(2-Methoxyethoxy)methyl]-7-methyl-2,5,9,12-tetraoxatridecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(2-Methoxyethoxy)methyl]-7-methyl-2,5,9,12-tetraoxatridecane is a chemical compound known for its unique structure and properties. It is a member of the class of compounds known as polyethers, which are characterized by the presence of multiple ether groups in their molecular structure. This compound is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-Methoxyethoxy)methyl]-7-methyl-2,5,9,12-tetraoxatridecane typically involves the reaction of 2-methoxyethanol with a suitable alkylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the ether linkage. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using continuous flow reactors. The process is designed to maximize efficiency and minimize waste. The raw materials are fed into the reactor, and the product is continuously extracted and purified using distillation or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
7-[(2-Methoxyethoxy)methyl]-7-methyl-2,5,9,12-tetraoxatridecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ether groups in the compound can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers.
Scientific Research Applications
7-[(2-Methoxyethoxy)methyl]-7-methyl-2,5,9,12-tetraoxatridecane is used in various scientific research applications, including:
Chemistry: As a solvent and reagent in organic synthesis.
Biology: In the study of membrane transport and permeability.
Medicine: As a potential drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: In the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 7-[(2-Methoxyethoxy)methyl]-7-methyl-2,5,9,12-tetraoxatridecane involves its interaction with molecular targets through its ether groups. These interactions can lead to changes in the physical and chemical properties of the target molecules, affecting their reactivity and stability. The compound can also form complexes with metal ions, which can influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Diethylene glycol monomethyl ether
- Triethylene glycol dimethyl ether
- Tetraethylene glycol dimethyl ether
Uniqueness
7-[(2-Methoxyethoxy)methyl]-7-methyl-2,5,9,12-tetraoxatridecane is unique due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications where solubility and stability are critical factors.
Properties
| 120505-07-9 | |
Molecular Formula |
C14H30O6 |
Molecular Weight |
294.38 g/mol |
IUPAC Name |
1,3-bis(2-methoxyethoxy)-2-(2-methoxyethoxymethyl)-2-methylpropane |
InChI |
InChI=1S/C14H30O6/c1-14(11-18-8-5-15-2,12-19-9-6-16-3)13-20-10-7-17-4/h5-13H2,1-4H3 |
InChI Key |
OATIPBFLMXJASY-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCCOC)(COCCOC)COCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzonitrile, 4,4'-[dithiobis(methylene)]bis-](/img/structure/B14303267.png)

![Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-](/img/structure/B14303280.png)

![Benzenesulfonic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol](/img/no-structure.png)


![N-(Diphenylmethyl)-N'-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B14303328.png)


![4,4'-[1-([1,1'-Biphenyl]-4-yl)ethane-1,1-diyl]bis(2-methylphenol)](/img/structure/B14303343.png)

